Glycine, N-((2-chlorophenyl)acetyl)-

Xenobiotic Metabolism CS Agent Toxicology Biomarker Quantification

Glycine, N-((2-chlorophenyl)acetyl)- (CAS 53056-11-4) is a chlorinated N-acylglycine derivative with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol. It belongs to the class of arylacetic acid conjugates formed via glycine N-acyltransferase activity.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 53056-11-4
Cat. No. B1304937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-((2-chlorophenyl)acetyl)-
CAS53056-11-4
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl
InChIInChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
InChIKeyYQJXOWXZRHPCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-((2-chlorophenyl)acetyl)- (CAS 53056-11-4): Procurement-Relevant Identity and Metabolic Classification


Glycine, N-((2-chlorophenyl)acetyl)- (CAS 53056-11-4) is a chlorinated N-acylglycine derivative with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol [1]. It belongs to the class of arylacetic acid conjugates formed via glycine N-acyltransferase activity [2]. This compound is definitively identified as a minor urinary metabolite of 2-chlorobenzylidene malononitrile (CS), a riot control agent, in rat models [2]. Its role as a specific biomarker of CS exposure provides a clearly defined scientific and industrial application context, distinct from general-purpose acylglycine standards.

Why In-Class N-Acylglycines Cannot Substitute for Glycine, N-((2-chlorophenyl)acetyl)- in CS Exposure Analysis


Generic substitution of this compound with other N-acylglycines (e.g., phenylacetylglycine or 4-chlorophenylacetylglycine) is scientifically invalid for specific biomarker applications. While many N-acylglycines are common endogenous metabolites or products of dietary phenylalanine metabolism [1], the 2-chlorophenylacetyl moiety is uniquely linked to xenobiotic exposure to CS agent [2]. Furthermore, metabolic pathway studies reveal profound differences in glycine conjugation efficiency: while 4-chlorophenylacetic acid is predominantly excreted as its glycine conjugate in multiple species [3], the 2-chloro isomer (the target compound) is a quantitatively minor metabolite in CS metabolism, overshadowed by 2-chlorohippuric acid and other conjugates [2]. These structural and metabolic distinctions render general N-acylglycine reference materials unsuitable for accurate quantification or forensic identification, necessitating the procurement of the specific 2-chloro-substituted standard.

Quantitative Differentiation Evidence for Glycine, N-((2-chlorophenyl)acetyl)- (CAS 53056-11-4) vs. Analogs


Metabolic Fate: Minor Excretion Profile of 2-Chlorophenylacetylglycine vs. Major Glycine Conjugates

In rat models administered 2-chlorobenzylidene malononitrile (CS), the target compound is identified as a quantitatively minor urinary metabolite. The study reports the principal urinary metabolites as 2-chlorohippuric acid, 1-O-(2-chlorobenzyl) glucuronic acid, and 2-chlorobenzyl cysteine, while 2-chlorophenyl acetyl glycine is classified among the 'lesser amounts' identified [1].

Xenobiotic Metabolism CS Agent Toxicology Biomarker Quantification

Metabolic Pathway Divergence: 2-Chloro vs. 4-Chloro Isomer Glycine Conjugation Efficiency

The metabolic handling of the 2-chloro isomer (target compound precursor context) differs markedly from the 4-chloro isomer. Studies on 4-chlorophenylacetic acid show that up to 95% of the radioactive dose is excreted in urine within 24 hours, with the glycine conjugate being the major metabolite in multiple species [1]. In contrast, the 2-chloro derivative is a minor component in the CS metabolic pathway, which instead favors oxidation to 2-chlorobenzoic acid and subsequent conjugation to 2-chlorohippuric acid [2].

Arylacetic Acid Metabolism Species-Specific Conjugation Isomer Comparison

Physicochemical Differentiation: Predicted LogP of 2-Chlorophenylacetylglycine

The predicted partition coefficient (logP) for the target compound is reported as -0.292 [1]. This value indicates a hydrophilic character that influences its chromatographic retention behavior and extraction efficiency from biological matrices. While comparative quantitative logP data for the exact 4-chloro isomer is not available in the same source, this value provides a baseline for method development and is distinct from more lipophilic acylglycines.

Physicochemical Properties Lipophilicity Chromatographic Method Development

Validated Application Scenarios for Procuring Glycine, N-((2-chlorophenyl)acetyl)- (CAS 53056-11-4)


Forensic Toxicology: Quantitative Confirmation of CS (Riot Control Agent) Exposure

This compound is essential as an analytical reference standard for the development and validation of LC-MS/MS or GC-MS methods aimed at confirming exposure to 2-chlorobenzylidene malononitrile (CS) [1]. Its unique identity as a specific, albeit minor, urinary metabolite [1] provides a confirmatory biomarker that distinguishes CS exposure from other sources of chlorinated compounds or endogenous acylglycines. Procurement supports forensic and military toxicology laboratories requiring validated methods for human or environmental exposure assessment.

Xenobiotic Metabolism Research: Investigating Arylacetic Acid Conjugation Pathways

The compound serves as a critical tool for comparative studies on the substrate specificity of glycine N-acyltransferase (GLYAT) enzymes [1]. Its distinct metabolic fate—as a minor product in the 2-chloro series versus a major product in the 4-chloro series [2]—makes it invaluable for investigating the structural determinants (ortho vs. para substitution) that govern glycine conjugation efficiency. Procuring this specific compound enables researchers to probe the enzyme's active site geometry and substrate selectivity without interference from more abundant, endogenous acylglycines.

Analytical Chemistry: Method Development for Chlorinated Acylglycine Differentiation

Due to its specific physicochemical properties, including its predicted logP of -0.292 [1], this compound is a suitable candidate for developing and optimizing chromatographic separation methods (e.g., HILIC or reversed-phase UPLC) aimed at resolving structurally similar acylglycine isomers [1]. Its procurement allows analytical chemists to establish retention time libraries and optimize MS/MS transitions for the specific detection of 2-chlorophenylacetylglycine in complex biological matrices, ensuring method selectivity over other chlorinated or non-chlorinated N-acylglycines [2].

Technical Documentation Hub

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